2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone
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Description
The compound you mentioned contains a 1,2,4-triazole ring and a carbazole moiety. 1,2,4-Triazole is one of a pair of isomeric chemical compounds with molecular formula C2H3N3, called triazoles, which have a five-membered ring of two carbon atoms and three nitrogen atoms . Carbazole is a tricyclic compound consisting of two benzene rings fused on either side of a pyrrole ring.
Synthesis Analysis
1,2,4-Triazoles can be prepared using the Einhorn–Brunner reaction or the Pellizzari reaction . Unsubstituted 1,2,4-triazole can be prepared from thiosemicarbazide by acylation with formic acid followed by cyclization of 1-formyl-3-thiosemicarbazide into 1,2,4-triazole-3(5)-thiol . The synthesis of carbazole derivatives typically involves electrophilic substitution reactions, condensation reactions, or transition metal-catalyzed coupling reactions .Molecular Structure Analysis
The 1,2,4-triazole ring is a planar molecule. The C-N and N-N distances fall into a narrow range 136 - 132 picometers, consistent with the aromaticity . The IR absorption spectra of 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis
The reactivity of 1,2,4-triazole derivatives can be influenced by the substituents on the triazole ring. They can undergo various reactions, including nucleophilic substitution, elimination, and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 1,2,4-triazole is a white solid with a melting point of 120 to 121 °C and is very soluble in water .Mechanism of Action
The mechanism of action of a compound containing a 1,2,4-triazole and carbazole moiety would depend on its specific structure and the context in which it is used. For example, some 1,2,4-triazole derivatives have shown promising anticancer activity, possibly due to their ability to interact with biological receptors through hydrogen-bonding and dipole interactions .
Future Directions
Properties
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-11-18-17(20-19-11)23-10-16(22)21-14-8-4-2-6-12(14)13-7-3-5-9-15(13)21/h2,4,6,8H,3,5,7,9-10H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHGGZWIABMBRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)N2C3=C(CCCC3)C4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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